REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](N)[CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9].N([O-])=[O:12].[Na+]>>[Br:1][C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9] |f:1.2|
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Name
|
|
Quantity
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27 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1CC)N
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after purification by chromatography on a column of silica
|
Type
|
WASH
|
Details
|
eluted with a mixture of heptane and ethyl acetate (90/10), 13 g (49%) of the expected product
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a brown oil
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |